![molecular formula C10H9BrO4 B161365 2-[4-(2-bromoacetyl)phenoxy]acetic Acid CAS No. 29936-81-0](/img/structure/B161365.png)
2-[4-(2-bromoacetyl)phenoxy]acetic Acid
Overview
Description
Synthesis Analysis
The synthesis of “2-[4-(2-bromoacetyl)phenoxy]acetic Acid” involves several steps. One method involves starting with phenol and chloroacetic acid in the presence of a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group, allowing for nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .
Scientific Research Applications
PTP Inhibitor III: Comprehensive Analysis of Scientific Research Applications
Cancer Immunotherapy: PTP Inhibitor III has shown promise in cancer immunotherapy. It targets T-cell protein tyrosine phosphatase (TC-PTP), which, when inhibited, can enhance T-cell receptor signaling and stimulate cell proliferation and activation. This can promote tumor cell antigen presentation, making it a potential treatment for conditions like melanoma .
Diabetes Treatment: Research has indicated that PTPs are relevant to Type 2 Diabetes (T2D) and can be targeted by small molecule inhibitors like PTP Inhibitor III. This compound could help in outlining strategies for the development of new therapeutic agents with antidiabetic activities .
Growth Factor Receptor Signaling: PTP Inhibitor III can suppress signals from various growth factor receptors, such as platelet-derived growth factor receptor and epidermal growth factor receptor. This suppression is crucial in controlling cellular processes that may lead to diseases if left unchecked .
4. Protein Tyrosine Phosphatases (PTPs) Function Blocking Blocking the function of PTPN1/2 with small molecule inhibitors like PTP Inhibitor III has the potential to exert anti-cancer effects directly on cancer cells and by promoting anti-tumor immunity .
Site-Specific Modification of Peptides: The compound is used in site-specific modification of peptides to afford cell-permeable peptidomimetic analogues with enhanced stability and activity, which is significant in drug development .
Mechanism of Action
Target of Action
PTP Inhibitor III, also known as 2-[4-(2-bromoacetyl)phenoxy]acetic Acid or 4-(bromoacetyl)phenoxyacetic acid, primarily targets Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins . They play a crucial role in cellular signaling and are involved in various physiological processes .
Mode of Action
PTP Inhibitor III acts as an inhibitor of PTPs . It binds to the active site of the PTPs, thereby preventing them from dephosphorylating their substrate proteins . This inhibition can alter the phosphorylation state of various proteins, affecting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of PTPs by PTP Inhibitor III affects several biochemical pathways. PTPs are involved in numerous signaling pathways, including those related to cell growth, differentiation, and metabolism . By inhibiting PTPs, PTP Inhibitor III can potentially affect these pathways, leading to changes in cellular functions .
Pharmacokinetics
The effectiveness of any drug is influenced by its pharmacokinetic properties, which determine the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of PTPs by PTP Inhibitor III can lead to various molecular and cellular effects. For instance, it can alter the phosphorylation state of proteins, affecting their activity and the cellular functions they regulate . This can have potential therapeutic implications in diseases where PTPs are known to play a role, such as cancer, diabetes, and autoimmune disorders .
Action Environment
The action, efficacy, and stability of PTP Inhibitor III can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific cellular environment . .
properties
IUPAC Name |
2-[4-(2-bromoacetyl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUZPAAQRBGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PTP Inhibitor III modulate TRPV1 activity in the context of inflammatory pain?
A: PTP Inhibitor III is a non-selective inhibitor of protein tyrosine phosphatases (PTPs). [] Research suggests that it indirectly enhances the activity of TRPV1, a receptor heavily implicated in pain signaling. The mechanism involves inhibiting the activity of SHP-1, a specific PTP that normally dephosphorylates and downregulates TRPV1. By inhibiting SHP-1, PTP Inhibitor III allows for increased tyrosine phosphorylation of TRPV1, leading to its sensitization and amplified pain signaling. [] This effect was observed both in vitro, using cultured DRG neurons, and in vivo, where intrathecal administration of PTP Inhibitor III induced thermal hyperalgesia in rats. [] Importantly, this hyperalgesia was effectively blocked by pre-treatment with TRPV1 antagonists, confirming the involvement of TRPV1 in this pathway. []
Q2: What is the significance of studying SHP-1 and its interplay with PTP Inhibitor III in inflammatory pain models?
A: Research indicates that SHP-1 plays a crucial role in regulating TRPV1 activity and, consequently, pain sensation. [] In the provided study, CFA-induced inflammatory pain in rats led to an increase in SHP-1 expression in DRG neurons, alongside increased TRPV1 expression and phosphorylation. [] This suggests a compensatory mechanism where SHP-1 upregulation attempts to dampen the increased TRPV1 activity and alleviate excessive pain. Further supporting this, overexpressing SHP-1 in DRG neurons actually reduced CFA-induced inflammatory pain in the rat model. [] Therefore, studying the interactions between SHP-1 and PTP Inhibitor III can provide valuable insights into the complex mechanisms of inflammatory pain and potentially identify novel therapeutic targets.
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